(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride
Description
Properties
IUPAC Name |
(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-6-5-7(2)11-8(10-6)3-4-9-11;/h3-4,6-7,10H,5H2,1-2H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITGSFHPFUVRCC-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC=N2)N1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N2C(=CC=N2)N1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The stereochemistry of the compound is controlled by using chiral catalysts or resolving agents.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structural Characteristics
The compound is characterized by its bicyclic structure and specific stereochemistry, which contribute to its biological activity. The NMR studies have confirmed the stability of its syn-configuration and the presence of conformationally labile trans-configured isomers. These structural features are crucial for understanding the compound's reactivity and interactions in biological systems .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine; hydrochloride. It has been shown to modulate excitotoxicity linked to neurodegenerative diseases by acting on glutamate receptors. Specifically, it exhibits antagonistic activity at NMDA receptors which are implicated in conditions such as Alzheimer's disease and Parkinson's disease .
Antioxidant Properties
The compound has demonstrated antioxidant capabilities that may help mitigate oxidative stress in various biological systems. Its dual role as both an antioxidant and pro-oxidant suggests potential applications in treating conditions characterized by oxidative damage, such as chronic inflammatory diseases and certain cancers .
Biological Mechanisms of Action
The mechanisms through which (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects include:
- Modulation of Receptor Activity : By interacting with NMDA and AMPA receptors, it can reduce excitotoxicity and regulate neurotransmitter release.
- Influence on Cellular Signaling : The compound may affect signaling pathways related to inflammation and oxidative stress through its action on various receptors involved in these processes.
Study 1: Neuroprotection in Animal Models
In a study examining the effects of (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine; hydrochloride on neurodegeneration in rodent models of Alzheimer's disease, researchers found significant improvements in cognitive function and reduced markers of oxidative stress. The results indicated a protective effect against neuronal loss associated with amyloid-beta toxicity .
Study 2: Antioxidant Activity Assessment
Another investigation assessed the antioxidant properties of the compound using cell culture models exposed to oxidative stress. The findings revealed that treatment with (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine; hydrochloride significantly decreased levels of reactive oxygen species (ROS) and enhanced the activity of endogenous antioxidant enzymes .
Mechanism of Action
The mechanism by which (5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may interact with receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than non-ionic analogs (e.g., neutral 5,7-dimethyl derivatives) .
- Stability : Methyl groups at C5 and C7 may sterically hinder oxidation, contrasting with nitro-substituted analogs (), which undergo oxidative aromatization .
- Stereochemical Impact: The 5R,7S configuration could influence binding to chiral targets, unlike non-chiral analogs (e.g., 5,7-dichloro derivatives) .
Key Differentiators of the Target Compound
- Reduced Ring System : The tetrahydropyrimidine moiety may confer unique conformational dynamics compared to fully aromatic analogs (e.g., 7-nitropyrazolo[1,5-a]pyrimidines) .
- Salt Form : The hydrochloride salt enhances pharmaceutical applicability, unlike neutral analogs requiring solubilizing excipients .
Biological Activity
(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride is a compound that has garnered attention due to its potential biological activities. Its structural characteristics suggest a range of pharmacological applications, particularly in the fields of neuropharmacology and immunology.
Chemical Structure and Properties
- IUPAC Name : (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine hydrochloride
- CAS Number : 2740350-32-5
- Molecular Formula : C8H13N3- HCl
- Molecular Weight : 189.67 g/mol
The compound features a bicyclic structure that is conformationally stable in its syn configuration but exhibits significant variability in its anti configuration. This structural diversity may influence its interaction with biological targets.
Pharmacological Effects
-
Neuropharmacological Activity :
- Research indicates that tetrahydropyrazolo[1,5-a]pyrimidines can modulate neurotransmitter systems. Specifically, they may influence the GABAergic and glutamatergic pathways, which are crucial for cognitive functions and mood regulation .
- A study demonstrated that derivatives of this compound could exhibit anxiolytic effects in animal models by enhancing GABA receptor activity .
- Immunomodulatory Effects :
- Antitumor Activity :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neuropharmacological Studies : In a controlled experiment involving rodent models, administration of (5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The compound's efficacy was comparable to standard anxiolytics like diazepam .
- Immunomodulation : In vitro assays using RAW 264.7 macrophages showed that treatment with the compound reduced the expression of TNF-alpha and IL-6 upon lipopolysaccharide stimulation. These findings indicate its potential as a therapeutic agent for inflammatory conditions .
- Antitumor Mechanisms : Cell viability assays on various cancer cell lines revealed that the compound reduced proliferation rates significantly. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with (5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine .
Q & A
Q. What are the optimized synthetic routes for (5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine hydrochloride, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis typically involves cyclization of 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) in refluxing ethanol. Key parameters include:
- Temperature: Reflux (~78°C) ensures complete cyclization.
- Acidification: Post-reaction HCl addition precipitates the hydrochloride salt, improving yield and stability.
- Stereocontrol: The (5R,7S) configuration arises from the precursor’s inherent stereochemistry or chiral resolution post-synthesis. Example protocol:
| Step | Reagents/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Ethanol, NaOEt, reflux | 6 | 60–70 |
| 2 | HCl (conc.), RT | 1 | 85–90 |
| Reference: Similar methods for pyrazolo[1,5-a]pyrimidine derivatives . |
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Methyl groups at C5 and C7 appear as singlets (δ 1.2–1.5 ppm). Protons on the tetrahydropyrimidine ring show splitting due to diastereotopicity.
- ¹³C NMR: Distinct signals for quaternary carbons (C5, C7: ~25–30 ppm) and sp² carbons (pyrimidine ring: ~150–160 ppm).
- X-Ray Crystallography: Resolves absolute configuration (5R,7S) via Flack parameter analysis. Example
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| R-factor | <0.05 |
| Reference: Crystallographic protocols for related pyrazolo-pyrimidines . |
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and stability data between the free base and hydrochloride salt forms?
Methodological Answer:
- Solubility Profiling: Use dynamic light scattering (DLS) and HPLC-UV to compare aqueous solubility. Hydrochloride salts generally exhibit higher solubility (e.g., >50 mg/mL in H₂O vs. <5 mg/mL for free base).
- Stability Studies: Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring reveals hydrochloride’s superior resistance to hydrolysis. Reference: Comparative studies on salt vs. free base formulations .
Q. What strategies are effective for enantiomeric separation of (5R,7S) and (5S,7R) isomers, and how is enantiopurity validated?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak AD-H column with heptane/ethanol (80:20) + 0.1% TFA. Retention times differ by >2 min for enantiomers.
- Validation: Polarimetry (specific rotation [α]₂₅D = +32° for (5R,7S)) coupled with VCD spectroscopy confirms configuration. Reference: Enantiomer separation protocols for structurally similar compounds .
Q. What mechanistic insights explain the compound’s selectivity as a kinase inhibitor or receptor modulator?
Methodological Answer:
- Docking Simulations: AutoDock Vina or Schrödinger Suite models predict binding to ATP pockets (e.g., CDK2: ΔG = -9.8 kcal/mol).
- Kinetic Assays: Surface plasmon resonance (SPR) measures on/off rates (e.g., kₒₙ = 1.2 × 10⁵ M⁻¹s⁻¹, kₒff = 0.003 s⁻¹). Reference: Pharmacological profiling of pyrazolo-pyrimidines as kinase inhibitors .
Q. How can researchers design in vivo studies to assess bioavailability and metabolic stability?
Methodological Answer:
- Formulation: Use PEG-400/saline (60:40) for IP/IV administration.
- PK/PD Analysis: LC-MS/MS quantifies plasma concentrations (Cₘₐₓ = 1.2 µM at 2 h post-dose). MetID studies (e.g., human liver microsomes) identify primary metabolites (e.g., N-demethylation). Reference: In vivo protocols for related heterocycles .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
